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Compound of Interest

Compound Name: Divinyl tetramethyldisiloxane

Cat. No.: B8804842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Divinyl tetramethyldisiloxane (DVTMS) is a pivotal organosilicon compound, widely

recognized for the reactivity of its terminal vinyl groups. This guide provides a comprehensive

overview of the primary chemical transformations involving these vinyl functionalities, with a

focus on hydrosilylation, free-radical polymerization, and thiol-ene additions. The information

presented herein is intended to serve as a technical resource for researchers and professionals

engaged in polymer chemistry, materials science, and drug development, offering insights into

reaction mechanisms, experimental procedures, and quantitative data to facilitate advanced

research and application.

Core Reactivity Profile
The two vinyl groups of DVTMS are susceptible to a variety of addition reactions, making it a

versatile building block for the synthesis of a wide array of silicone-based materials. The

reactivity of these groups is central to the formation of polymers, functionalized siloxanes, and

crosslinked networks. The most significant reactions include:

Hydrosilylation: A platinum-catalyzed addition of a silicon-hydride (Si-H) bond across the

vinyl double bond. This is a cornerstone of silicone chemistry, enabling curing processes and

the formation of well-defined oligomers and polymers.

Free-Radical Polymerization: The vinyl groups can undergo polymerization initiated by free

radicals, leading to the formation of poly(divinyl tetramethyldisiloxane) or copolymers with
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other vinyl monomers.

Thiol-Ene Addition: A "click" reaction involving the addition of a thiol to the vinyl group, which

can be initiated either by radicals or nucleophiles, offering a highly efficient and orthogonal

method for functionalization and network formation.

This guide will delve into the specifics of these key reactions, providing quantitative data,

detailed experimental protocols, and mechanistic diagrams to elucidate the underlying

principles of DVTMS reactivity.

Hydrosilylation
Hydrosilylation is arguably the most commercially and synthetically important reaction of

divinyl tetramethyldisiloxane. It involves the addition of a hydrosilane to the vinyl groups,

typically catalyzed by platinum complexes like Karstedt's catalyst. This reaction is fundamental

to the curing of silicone elastomers and the synthesis of various silicone polymers.

Quantitative Data for Hydrosilylation
The efficiency of hydrosilylation is highly dependent on the catalyst, temperature, and

reactants. The following table summarizes the conversion and selectivity for the model reaction

between 1,3-divinyl tetramethyldisiloxane (DV) and 1,1,3,3-tetramethyldisiloxane (DH) under

various catalytic conditions.
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Catalyst

Catalyst
Loading
(mol % Pt
or Fe)

Temperatur
e (°C)

Time (h)
Conversion
(%)

Selectivity
(β-adduct,
%)

iCN-Fe 0.2 120 24 95 87

iCN-Pt 0.2 80 24 80 93

iCN-Pt 0.2

120

(solvothermal

)

24 100 91

py-Fe 0.2 120 24 75 89

sil-py-Pt/Pd 0.1 80 24 90 92

Experimental Protocol: Platinum-Catalyzed
Hydrosilylation
This protocol describes a typical procedure for the hydrosilylation of DVTMS with a hydrosilane

using a platinum catalyst.[1][2]

Materials:

1,3-Divinyltetramethyldisiloxane (DVTMS)

1,1,3,3-Tetramethyldisiloxane (TMDS)

Karstedt's catalyst (platinum(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex solution in

xylene, ~2% Pt)

Anhydrous toluene (optional, as solvent)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux

condenser, and a nitrogen inlet, add 1,3-divinyltetramethyldisiloxane and 1,1,3,3-
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tetramethyldisiloxane in the desired stoichiometric ratio. Anhydrous toluene can be added if a

solvent is required.

Purge the system with dry nitrogen for 15-20 minutes.

While stirring, add the Karstedt's catalyst solution via syringe. A typical catalyst loading is in

the range of 10-50 ppm of platinum relative to the reactants.

Heat the reaction mixture to the desired temperature (typically between room temperature

and 120°C) and monitor the reaction progress by FT-IR spectroscopy (disappearance of the

Si-H stretch around 2160 cm⁻¹) or ¹H NMR spectroscopy (disappearance of the Si-H proton

signal and vinyl proton signals).

Upon completion, the product can be purified by vacuum distillation if necessary, although for

many applications, the crude product is used directly.

Signaling Pathway: The Chalk-Harrod Mechanism
The platinum-catalyzed hydrosilylation of alkenes is generally understood to proceed via the

Chalk-Harrod mechanism. This catalytic cycle involves the oxidative addition of the hydrosilane

to the platinum center, coordination of the alkene, migratory insertion, and reductive elimination

of the product.
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Chalk-Harrod mechanism for hydrosilylation.

Free-Radical Polymerization
The vinyl groups of DVTMS can participate in free-radical polymerization to form crosslinked

networks or, under controlled conditions, linear polymers or copolymers. This reactivity is
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exploited in the formulation of certain silicone resins and elastomers.

Quantitative Data for Free-Radical Polymerization
The properties of polymers derived from DVTMS are dependent on the polymerization

conditions. The following table provides illustrative data on the properties of

polydimethylsiloxane (PDMS) nanocomposites, which can be analogous to polymers

synthesized using DVTMS as a crosslinker or comonomer.

Nano-graphite
Loading (phr)

Tensile Strength
(MPa)[3]

Elongation at
Break (%)[3]

Hardness (Shore A)
[3]

0 1.8 350 30

2 2.5 320 32

4 3.2 280 35

6 4.1 250 38

8 4.8 220 42

Experimental Protocol: Free-Radical Polymerization
This protocol outlines a general procedure for the free-radical polymerization of a vinyl-

functional polysiloxane, which can be adapted for DVTMS.[4][5]

Materials:

Divinyl tetramethyldisiloxane (DVTMS) or a vinyl-terminated polysiloxane

Styrene or other vinyl comonomer (optional)

Azo-bis(isobutyronitrile) (AIBN) or other radical initiator

Anhydrous toluene or other suitable solvent

Procedure:
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In a reaction vessel equipped with a magnetic stirrer and a reflux condenser under a nitrogen

atmosphere, dissolve the DVTMS and any comonomer in the solvent.

Add the radical initiator (e.g., AIBN). The initiator concentration will depend on the desired

molecular weight and polymerization rate.

Heat the reaction mixture to the decomposition temperature of the initiator (for AIBN, typically

60-70°C).

Allow the polymerization to proceed for the desired time, monitoring the viscosity of the

solution.

The polymerization can be terminated by cooling the reaction mixture and precipitating the

polymer in a non-solvent such as methanol.

The resulting polymer is then collected by filtration and dried under vacuum.

Experimental Workflow: Synthesis of Block Copolymers
DVTMS can be used to synthesize block copolymers through various controlled radical

polymerization techniques. The following diagram illustrates a general workflow for creating a

polysiloxane-based macroinitiator for subsequent block copolymerization.

Hydroxy-terminated
Polydimethylsiloxane

Polysiloxane
Macroinitiator

Reaction with

Diisocyanate Peroxide

Polysiloxane-b-Poly(vinyl)
Block Copolymer

Radical Polymerization with

Vinyl Monomer
(e.g., Styrene)
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Workflow for block copolymer synthesis.

Thiol-Ene Addition
The thiol-ene reaction is a highly efficient and versatile "click" reaction that can be used to

functionalize the vinyl groups of DVTMS. This reaction can proceed via either a radical or a

nucleophilic mechanism and is known for its high yields, tolerance of various functional groups,

and mild reaction conditions.

Experimental Protocol: Thiol-Ene "Click" Reaction
This protocol provides a general method for the photoinitiated radical thiol-ene addition to a

vinyl-functional siloxane.[6]

Materials:

Divinyl tetramethyldisiloxane (DVTMS) or other vinyl-functional siloxane

A suitable thiol (e.g., 3-mercaptopropyl)trimethoxysilane)

A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

Anhydrous solvent (e.g., THF or toluene), if necessary

Procedure:

In a quartz reaction vessel, combine the vinyl-functional siloxane, the thiol, and the

photoinitiator. The reactants are typically used in a 1:1 molar ratio of vinyl to thiol groups. The

photoinitiator is added in a small amount (e.g., 0.1-1 mol%).

If necessary, dissolve the components in a minimal amount of anhydrous solvent.

Irradiate the mixture with a UV lamp (e.g., at 365 nm) at room temperature while stirring.

Monitor the reaction by ¹H NMR (disappearance of vinyl and thiol protons) or FT-IR

(disappearance of the S-H stretch).
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Once the reaction is complete, the solvent (if used) can be removed under reduced

pressure. The product is often used without further purification.

Conclusion
The vinyl groups of divinyl tetramethyldisiloxane provide a versatile platform for a wide range

of chemical modifications. Hydrosilylation, free-radical polymerization, and thiol-ene additions

are powerful tools for the synthesis of a diverse array of silicone-based materials with tailored

properties. The quantitative data, detailed experimental protocols, and mechanistic diagrams

provided in this guide offer a solid foundation for researchers and professionals to explore and

exploit the rich chemistry of this important organosilicon building block. Further investigation

into other reactive pathways, such as cycloadditions and reactions with organometallic

reagents, will continue to expand the utility of DVTMS in advanced materials and biomedical

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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